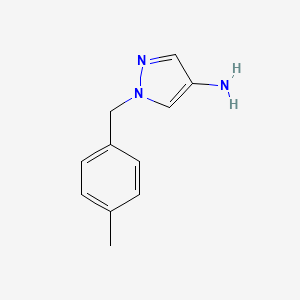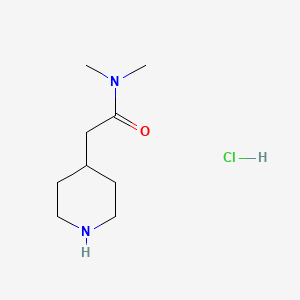
1-(4-methylbenzyl)-1H-pyrazol-4-amine
Vue d'ensemble
Description
The compound "1-(4-methylbenzyl)-1H-pyrazol-4-amine" is a derivative of the pyrazole class, which is known for its diverse biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with variations in the substituents on the benzyl and pyrazole rings have been synthesized and studied for their potential as antimicrobial agents, their crystal structures, and their hydrogen bonding patterns .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring followed by various functionalization reactions. For instance, the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was achieved through a one-pot two-step synthesis involving a solvent-free condensation/reduction reaction sequence . This methodology could potentially be adapted for the synthesis of "1-(4-methylbenzyl)-1H-pyrazol-4-amine" by altering the starting materials and reaction conditions to introduce the 4-methylbenzyl group at the appropriate position on the pyrazole ring.
Molecular Structure Analysis
Crystal structure determination is a common technique used to analyze the molecular structure of pyrazole derivatives. For example, the crystal structure of 4-[(1E)-(2,3-dihydroxybenzylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one was determined by X-ray diffraction, revealing intermolecular hydrogen bonds and π-π stacking interactions . Similar analytical techniques could be employed to elucidate the molecular structure of "1-(4-methylbenzyl)-1H-pyrazol-4-amine".
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including condensation, cyclization, and substitution reactions. The reactivity of the pyrazole ring allows for the introduction of different functional groups, which can significantly alter the compound's properties and biological activity . The specific reactivity of "1-(4-methylbenzyl)-1H-pyrazol-4-amine" would depend on the substituents present and the reaction conditions applied.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the ring. For instance, the introduction of a methoxy group can affect the compound's hydrogen bonding capability and, consequently, its solubility in various solvents . The properties of "1-(4-methylbenzyl)-1H-pyrazol-4-amine" would need to be determined experimentally, but insights can be gained from the study of similar compounds.
Applications De Recherche Scientifique
1. Synthesis Methodology
- Efficient Synthesis Approach : A study by Becerra, Rojas, & Castillo (2021) reported an efficient one-pot two-step synthesis method for pyrazole derivatives. This approach is notable for its operational ease and quick reaction times, highlighting the versatility in synthesizing compounds like 1-(4-methylbenzyl)-1H-pyrazol-4-amine.
2. Structural and Spectroscopic Analysis
- Crystallographic Studies : The work of Titi et al. (2020) involved detailed structural characterization of pyrazole derivatives using X-ray crystallography. Such analyses are crucial for understanding the molecular structure and potential applications of 1-(4-methylbenzyl)-1H-pyrazol-4-amine.
3. Chemical Properties and Reactions
- Spectroscopic Investigations : Özkınalı et al. (2018) explored the synthesis of new Schiff bases of pyrazole derivatives, including spectroscopic studies. This research Özkınalı et al. (2018) provides insights into the chemical behavior and properties of compounds like 1-(4-methylbenzyl)-1H-pyrazol-4-amine.
4. Antimicrobial Applications
- Antibacterial and Antifungal Properties : A study by Raju et al. (2010) synthesized pyrazol-5-amine derivatives to evaluate their antibacterial and antifungal activities. The findings suggest potential antimicrobial applications for 1-(4-methylbenzyl)-1H-pyrazol-4-amine.
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that benzylic compounds often undergo reactions via sn1 or sn2 pathways, depending on the degree of substitution at the benzylic position .
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, including free radical reactions and nucleophilic substitutions .
Pharmacokinetics
Similar compounds have been studied using high-performance liquid chromatography-tandem mass spectrometric methods (hplc-ms) for determining their levels in plasma .
Result of Action
Similar compounds have shown stimulant effects, with some being used as ingredients in recreational drugs .
Propriétés
IUPAC Name |
1-[(4-methylphenyl)methyl]pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13-14/h2-6,8H,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUSWZVMTDHGOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















